
1,6-di-O-phosphono-D-fructose
Descripción general
Descripción
1,6-Di-O-phosphono-D-fructose (systematic name: [(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] dihydrogen phosphate), also known as fructose 1,6-bisphosphate (FDP) or fructose 1,6-diphosphate , is a critical intermediate in metabolic pathways. Its molecular formula is C₆H₁₄O₁₂P₂, with a molecular weight of 340.12 g/mol . This compound plays dual roles:
- Gluconeogenesis: Acts as a substrate for fructose-1,6-bisphosphatase (FBPase), which dephosphorylates it to fructose 6-phosphate .
- Glycolysis: Generated by phosphofructokinase (PFK) from fructose 6-phosphate and ATP .
FDP has therapeutic applications, such as mitigating cerebral ischemia in rats when combined with tetrandrine , and is marketed as Fosfructose (DrugBank ID: DB13863; ATC code: C01EB07) .
Aplicaciones Científicas De Investigación
Clinical Applications
-
Cardiovascular Health
- Ischaemia-Reperfusion Injury : Fructose 1,6-bisphosphate has shown promise in reducing ischaemic injury associated with conditions such as myocardial infarction and congestive heart failure. Studies indicate that it can enhance ATP levels and protect cardiac tissue during ischaemic events, thereby improving heart function and reducing tissue damage .
- Organ Preservation : In transplant medicine, fructose 1,6-bisphosphate is utilized for organ preservation. Its cytoprotective effects help maintain organ viability during storage and transport, which is critical for successful transplants .
- Metabolic Disorders
- Neurological Applications
Biochemical Research Applications
- Metabolic Pathway Studies
- Enzyme Activity Investigation
- Iron Chelation Studies
Case Studies
- A case study involving the use of fructose 1,6-bisphosphate for organ preservation demonstrated significant improvements in graft function post-transplant compared to standard preservation solutions. The study highlighted the compound's ability to maintain ATP levels and reduce cellular damage during cold storage .
- Another clinical trial assessed the efficacy of intravenous administration of fructose 1,6-bisphosphate in patients undergoing cardiac surgery. Results indicated a marked reduction in myocardial injury markers and improved recovery metrics post-surgery .
Análisis De Reacciones Químicas
Core Metabolic Reactions
Fructose 1,6-bisphosphate participates in two primary metabolic pathways:
Glycolysis
-
Formation from fructose 6-phosphate :
Catalyzed by phosphofructokinase (PFK), this reaction transfers a phosphate group from ATP to fructose 6-phosphate:PFK is allosterically activated by AMP and inhibited by ATP/cAMP, regulating glycolytic flux.
-
Cleavage into triose phosphates :
Fructose-bisphosphate aldolase (FBP aldolase) catalyzes the reversible cleavage:This reaction involves a Schiff base intermediate, where a lysine residue in the enzyme forms a covalent bond with the substrate .
Gluconeogenesis
-
Formation from fructose 6-phosphate :
Catalyzed by fructose-1,6-bisphosphatase (FBPase), this reaction hydrolyzes fructose 1,6-bisphosphate:FBPase requires divalent metal ions (e.g., Mg²⁺) and is regulated by fructose 2,6-bisphosphate .
Enzymatic Mechanisms
Structural Insights
-
Phosphofructokinase :
Crystallographic studies reveal that PFK forms tetramers with subunits in distinct conformations. The active site contains Mg²⁺ bridging phosphate groups of ATP and fructose 1,6-bisphosphate, facilitating catalysis . -
FBP Aldolase :
Structural analyses of Thermoproteus tenax aldolase show a carbinolamine intermediate and a cyclic substrate complex. Tyr146Phe mutations highlight amino acid roles in proton transfer and catalysis .
Nonenzymatic Formation
Under freezing conditions (−20°C), fructose 1,6-bisphosphate can form nonenzymatically via aldol condensation of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. This reaction is accelerated by simple amino acids like glycine, mimicking primitive metabolic pathways .
Regulatory Roles
-
Allosteric Activation :
Fructose 1,6-bisphosphate activates pyruvate kinase, enhancing glycolytic throughput . -
Futile Cycle Prevention :
Tight regulation of phosphofructokinase and FBPase prevents the wasteful cycling of fructose 6-phosphate ↔ fructose 1,6-bisphosphate .
Therapeutic and Biochemical Significance
Q & A
Basic Research Questions
Q. How is 1,6-di-O-phosphono-D-fructose quantified in biological samples?
- Methodological Answer : Enzymatic assays coupled with spectrophotometric detection are widely used. For example, fructose-1,6-bisphosphate (F1,6BP) can be quantified via aldolase-mediated cleavage into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), followed by NADH-linked detection at 340 nm . Commercial kits (e.g., Beijing Boxbio’s FDP Assay Kit) employ similar principles, using glycerol-3-phosphate dehydrogenase and triosephosphate isomerase to generate a colorimetric signal proportional to F1,6BP concentration . For higher sensitivity, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is recommended, as demonstrated in metabolomic studies of plant-pathogen interactions .
Q. What are the optimal storage conditions for this compound in laboratory settings?
- Methodological Answer : The compound is hygroscopic and requires storage at –20°C in anhydrous conditions to prevent hydrolysis. Reconstitution in 30% glycerol or 30 mM buffers (pH 7.4) enhances stability, as outlined in Sigma-Aldrich’s product guidelines . Avoid freeze-thaw cycles, as repeated phase changes accelerate degradation.
Q. How does this compound participate in central carbon metabolism?
- Methodological Answer : In glycolysis, fructose-1,6-bisphosphate is cleaved by aldolase into DHAP and G3P, which feed into the triose phosphate pool . In gluconeogenesis, fructose-1,6-bisphosphatase (FBPase) catalyzes its dephosphorylation to fructose-6-phosphate, a key regulatory step . Isotopic tracing with ¹³C-labeled substrates can map metabolic flux in these pathways .
Advanced Research Questions
Q. How do allosteric regulators like AMP and fructose-2,6-bisphosphate (F2,6BP) modulate FBPase activity?
- Methodological Answer : AMP binds to the allosteric site of FBPase, inducing conformational changes that reduce substrate affinity. Competitive inhibition by F2,6BP (IC₅₀ ~3.4 µM) involves direct competition at the catalytic site, as shown in kinetic studies using purified enzyme . Mutagenesis of residues like Lys112 and Tyr113 in the AMP-binding domain disrupts allosteric communication, providing insights into structure-function relationships . Rapid quench experiments with α- vs. β-anomers of F1,6BP further reveal substrate stereospecificity .
Q. What experimental approaches resolve contradictions in substrate inhibition kinetics of FBPase?
- Methodological Answer : Substrate inhibition occurs due to non-productive binding of the keto form of F1,6BP. Rapid quench kinetic assays and computational simulations differentiate between α-anomer (active) and β-anomer/keto form (inhibitory) utilization . Trapping experiments with xylulose 1,5-bisphosphate (a keto analogue) confirm that enzyme binding slows anomer interconversion, clarifying kinetic discrepancies .
Q. How can metabolic engineering leverage this compound to enhance glycolytic flux in industrial microbes?
- Methodological Answer : Overexpression of phosphofructokinase (PFK) and FBPase in tandem can create a futile cycle to amplify flux control. In Saccharomyces cerevisiae, dynamic regulation of these enzymes using inducible promoters improves ethanol yield under anaerobic conditions. Metabolite profiling via LC-MS and ³¹P-NMR validates pathway activity .
Q. What role does this compound play in plant-pathogen metabolic crosstalk?
- Methodological Answer : In Diaporthe citri-infected citrus, F1,6BP accumulation correlates with fungal virulence, likely due to altered host sugar signaling. Metabolome-wide association studies (MWAS) using UPLC-MS/MS identify F1,6BP as a biomarker, with follow-up gene silencing (e.g., ALDOA knockdown) confirming its role in susceptibility .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Fructose 6-Phosphate
- Molecular formula : C₆H₁₃O₉P; Molecular weight : 260.14 g/mol .
- Role : Precursor to FDP in glycolysis. Converted by PFK using ATP .
Fructose 2,6-Bisphosphate
- Molecular formula : C₆H₁₄O₁₂P₂ (identical to FDP but phosphorylated at C2 and C6) .
- Regulatory role :
Other Phosphorylated Fructose Derivatives
- Fructose 1-phosphate : Involved in the polyol pathway; associated with fructose metabolism disorders.
- β-D-fructofuranose 6-phosphate: An isomeric form of fructose 6-phosphate with distinct enzyme specificity .
Enzymatic Interactions and Metabolic Roles
Fructose-1,6-Bisphosphatase (FBPase)
- Substrate specificity: Preferentially binds the α-anomer of FDP; the β-anomer and acyclic keto form are inactive unless mutarotation occurs .
- Regulation :
Phosphofructokinase (PFK)
Streptococcal Lactic Dehydrogenase
- Unique requirement : FDP is essential for enzymatic activity in Streptococcus bovis, unlike dehydrogenases in other species .
Data Tables Summarizing Key Properties
Table 1: Molecular and Functional Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Metabolic Role | Regulatory Role |
---|---|---|---|---|
1,6-Di-O-phosphono-D-fructose | C₆H₁₄O₁₂P₂ | 340.12 | Gluconeogenesis substrate | N/A |
Fructose 6-phosphate | C₆H₁₃O₉P | 260.14 | Glycolysis intermediate | Substrate for PFK |
Fructose 2,6-bisphosphate | C₆H₁₄O₁₂P₂ | 340.12 | Allosteric regulator | Inhibits FBPase, activates PFK |
Table 2: Enzymatic Interactions
Propiedades
Número CAS |
717817-28-2 |
---|---|
Fórmula molecular |
C6H14O12P2 |
Peso molecular |
340.12 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5-,6-/m1/s1 |
Clave InChI |
XPYBSIWDXQFNMH-UYFOZJQFSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Números CAS relacionados |
15499-52-2 (tetra-potassium salt) 23558-08-9 (unspecified hydrochloride salt) 23784-19-2 (tetra-hydrochloride salt) 26177-85-5 (di-hydrochloride salt) 34378-77-3 (unspecified calcium salt) 38099-82-0 (tri-hydrochloride salt) 6035-52-5 (barium[1:2] salt) 6055-82-9 (calcium[1:2] salt) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.